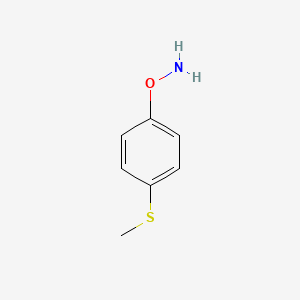

O-(4-(Methylthio)phenyl)hydroxylamine

Description

O-(4-(Methylthio)phenyl)hydroxylamine is a hydroxylamine derivative featuring a methylthio-substituted phenyl group. Hydroxylamines are redox-active and may serve as intermediates in organic synthesis or pharmaceuticals, contrasting with the enzyme-inhibiting properties of organothiophosphates.

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

O-(4-methylsulfanylphenyl)hydroxylamine |

InChI |

InChI=1S/C7H9NOS/c1-10-7-4-2-6(9-8)3-5-7/h2-5H,8H2,1H3 |

InChI Key |

BOMIEDUYDHOOPC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)ON |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of O-(4-(Methylthio)phenyl)hydroxylamine

Precursor Synthesis: 4-Methylthiobenzaldehyde Preparation

The synthesis of this compound typically begins with the preparation of 4-methylthiobenzaldehyde, which serves as a key intermediate.

SZTA Catalyst Method for 4-Methylthiobenzaldehyde

-

- Mix titanium tetrachloride (TiCl4) and zirconyl chloride octahydrate (ZrOCl2·8H2O) in a molar ratio of Zr to Ti between 5:1 and 50:1 (preferably 10:1 to 20:1).

- Add ammonia water dropwise to precipitate the catalyst precursor.

- Age the precipitate at room temperature, filter, and wash repeatedly.

- Impregnate the washed precipitate sequentially with ammonium metavanadate and ammonium sulfate solutions.

- Dry and calcine at 450–550 °C for 2.5–3.5 hours to obtain the SZTA catalyst.

-

- In an autoclave, mix thioanisole (methylthio benzene) with the SZTA catalyst.

- Heat the mixture to 70–90 °C and introduce carbon monoxide to reach a pressure of 0.5–5 MPa.

- Maintain the reaction for 3–8 hours.

- Filter the reaction mixture and hydrolyze the filtrate at room temperature to isolate 4-methylthiobenzaldehyde.

- Yields reported range from 55% to 58% under optimized conditions.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalyst preparation | TiCl4:ZrOCl2·8H2O = 10:1, ammonia addition, aging, washing, impregnation, calcination | N/A | SZTA catalyst obtained |

| Catalytic carbonylation | 70–90 °C, 0.5–5 MPa CO, 3–8 h | 55–58 | Hydrolysis post-reaction |

Conversion of 4-Methylthiobenzaldehyde to this compound

While direct literature sources specifically detailing the preparation of this compound are limited, general synthetic strategies for aromatic hydroxylamines suggest the following plausible methods:

Oximation and Subsequent Reduction

-

- React 4-methylthiobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in an aqueous or alcoholic solvent to form the corresponding oxime.

- This step is well-established for aldehydes and ketones and yields aromatic oximes in high purity and yield.

Direct Hydroxylamine Substitution

- An alternative approach involves nucleophilic substitution of a suitable leaving group on the 4-(methylthio)phenyl moiety with hydroxylamine. This method depends on the availability of a precursor such as 4-(methylthio)phenyl halides or sulfonates.

Data Tables Summarizing Preparation Parameters

Research Findings and Notes

- The SZTA catalyst system significantly improves the yield of 4-methylthiobenzaldehyde compared to traditional methods, which reported yields as low as 14% under normal pressure conditions.

- The preparation of this compound via oxime intermediates is supported by analogous synthetic routes for aromatic hydroxylamines, although specific data for this compound remain sparse in public literature.

- The methylthio substituent may influence both the reactivity and stability of intermediates and final products, necessitating careful optimization of reaction conditions.

- No reliable direct preparation method exclusively for this compound was found in major English-language chemical databases or patents, indicating that synthesis is generally performed via known intermediates such as 4-methylthiobenzaldehyde followed by oximation and reduction.

Chemical Reactions Analysis

Types of Reactions

O-(4-(Methylthio)phenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitrones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

Reducing agents: Such as zinc dust or sodium borohydride for reduction reactions.

Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitrones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-(4-(Methylthio)phenyl)hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(4-(Methylthio)phenyl)hydroxylamine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The hydroxylamine group can participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of oximes or hydrazones . Additionally, the compound can undergo electrophilic substitution reactions, where the hydroxylamine nitrogen acts as an electrophile .

Comparison with Similar Compounds

Key Observations:

Functional Groups: The hydroxylamine group in the target compound contrasts with the phosphorothioate/phosphorodithioate groups in pesticides like sulprofos and fenthion . This difference eliminates cholinesterase inhibition (a hallmark of organophosphates) but introduces redox activity. The methylthio (S-CH3) group is common across all compounds, suggesting shared stability or metabolic pathways.

Applications :

- Pesticides : Sulprofos and fenthion act as acetylcholinesterase inhibitors, targeting insect nervous systems .

- Hydroxylamine Derivatives : Likely used in synthetic chemistry (e.g., nitroso compound preparation) or pharmaceuticals due to NH2O- reactivity.

Stability and Reactivity :

- Phosphorothioates (e.g., fenthion) are relatively stable but hydrolyze under alkaline conditions .

- Hydroxylamines are prone to oxidation, forming nitroso derivatives, which may limit environmental persistence but enhance utility in controlled reactions.

Toxicity and Environmental Impact

- Organothiophosphates: Exhibit high acute toxicity to non-target organisms (e.g., birds, mammals) due to cholinesterase inhibition .

Structural Variations and Implications

- Sulfur Oxidation State : Fenitrothion contains a sulfinyl (SO) group, enhancing its polarity and degradation rate compared to methylthio analogs .

- Alkyl Substituents : Sulprofos has ethyl and propyl groups , increasing lipophilicity and insecticide efficacy .

Research Findings and Gaps

- Biological Activity: Unlike its pesticidal analogs, the target compound’s bioactivity remains unexplored in the provided sources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(4-(Methylthio)phenyl)hydroxylamine, and how can product purity be ensured?

- Methodological Answer : The compound can be synthesized via alkylation of 4-(methylthio)phenol with hydroxylamine hydrochloride under basic conditions (e.g., NaOH). Key steps include refluxing in ethanol/water (1:1) at 80°C for 12 hours, followed by acidification with HCl to precipitate the product. Purification involves recrystallization from hot ethanol. Purity is validated using HPLC (>98%) and NMR spectroscopy (e.g., absence of unreacted phenol at δ 6.8–7.2 ppm) .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify the methylthio group (δ ~2.5 ppm for S-CH₃ protons) and hydroxylamine protons (δ ~5.5 ppm, broad).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₇H₉NOS⁺: 172.0525).

- X-ray crystallography (if crystalline): Resolve bond angles and confirm regiochemistry .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and analyze by TLC for byproducts.

- Humidity tests : Store at 75% relative humidity; check for hydrolysis using IR spectroscopy (loss of N–O stretch at ~930 cm⁻¹). Stability is pH-dependent—avoid alkaline conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : The methylthio group (-SMe) acts as an electron-donating para-director. Use DFT calculations (e.g., Gaussian 09) to model charge distribution, showing increased electron density at the para position. Experimentally, track reaction pathways via ¹H NMR kinetics (e.g., reacting with acetyl chloride) to confirm preferential substitution at the hydroxylamine site over the aromatic ring .

Q. How does this compound interact with biological targets, such as neurotransmitter receptors?

- Methodological Answer : Perform radioligand binding assays (e.g., [³H]serotonin displacement in rat cortical membranes) to assess affinity for 5-HT receptors. For functional activity, use cAMP accumulation assays in HEK293 cells expressing dopamine D2 receptors. Compare results to structurally similar compounds (e.g., (R)-1-(4-(Methylthio)phenyl)ethanamine) to identify SAR trends .

Q. How can researchers resolve contradictions in reported spectral data or biological activity for this compound?

- Methodological Answer :

- Spectral discrepancies : Cross-validate using multiple techniques (e.g., 2D NMR like HSQC to resolve overlapping signals). Compare with literature from authoritative databases (e.g., PubChem, EPA DSSTox) .

- Biological variability : Replicate studies under standardized conditions (e.g., cell line, assay protocol). Use enantiomerically pure samples to rule out chiral interference (e.g., (R)- vs. (S)-isomers) .

Methodological Design Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, solvent ratio) and maximize yield.

- Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric synthesis is attempted .

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assay) to prioritize safe derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.